BenchChemオンラインストアへようこそ!

2-(3-Fluorophenyl)-N-hydroxyacetimidamide

Factor XIa inhibition anticoagulant discovery serine protease inhibitor SAR

2-(3-Fluorophenyl)-N-hydroxyacetimidamide (CAS 872362-02-2) is a fluorinated N-hydroxyacetimidamide derivative with the molecular formula C₈H₉FN₂O and a molecular weight of 168.17 g/mol. The compound features a 3-fluorophenyl substituent attached to an N-hydroxyacetimidamide (hydroxyamidine) moiety, a functional group that serves as a zinc-binding pharmacophore (ZBG) in numerous enzyme inhibitor programmes.

Molecular Formula C8H9FN2O
Molecular Weight 168.17 g/mol
Cat. No. B7859760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)-N-hydroxyacetimidamide
Molecular FormulaC8H9FN2O
Molecular Weight168.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CC(=NO)N
InChIInChI=1S/C8H9FN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
InChIKeyMOSPBYILTXWKJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluorophenyl)-N-hydroxyacetimidamide Procurement Specification & Baseline Characterization


2-(3-Fluorophenyl)-N-hydroxyacetimidamide (CAS 872362-02-2) is a fluorinated N-hydroxyacetimidamide derivative with the molecular formula C₈H₉FN₂O and a molecular weight of 168.17 g/mol . The compound features a 3-fluorophenyl substituent attached to an N-hydroxyacetimidamide (hydroxyamidine) moiety, a functional group that serves as a zinc-binding pharmacophore (ZBG) in numerous enzyme inhibitor programmes. The meta-fluoro substitution position is a critical structural determinant: it modulates electronic distribution on the phenyl ring differently from para-fluoro or 4-chloro analogs, directly influencing target binding affinity, selectivity, and physicochemical properties such as lipophilicity (LogD), which govern cellular permeability and metabolic stability [1]. While the compound has been claimed as a key intermediate or structural component in multiple patent families covering serine protease inhibitors — particularly Factor XIa (FXIa) inhibitors for anticoagulation therapy — its publicly reported biological activity data remain limited. The majority of quantitative evidence for this compound resides within patent documents, where direct head-to-head comparisons against close structural analogs (e.g., 4-fluorophenyl, 4-chlorophenyl, 3,4-dichlorophenyl, and unsubstituted phenyl variants) have been performed under identical assay conditions [1][2].

Why 2-(3-Fluorophenyl)-N-hydroxyacetimidamide Cannot Be Substituted by Generic In-Class Analogs


The 3-fluorophenyl-N-hydroxyacetimidamide scaffold should not be considered functionally interchangeable with its 4-fluorophenyl, 4-chlorophenyl, 3,4-dichlorophenyl, or unsubstituted phenyl congeners. Patent-derived structure-activity relationship (SAR) data demonstrate that the position and identity of the aryl substituent control both the intrinsic potency against the target enzyme and, critically, the selectivity profile against closely related off-target serine proteases [1]. In the FXIa inhibitor series, moving the fluorine from the 3-position (meta) to the 4-position (para) shifts the electronic character of the P1/P2 binding region and alters the dihedral angle accessible to the aryl ring, which in turn affects the hydrogen-bonding geometry of the hydroxyamidine ZBG with the catalytic zinc or serine residue [1][2]. Furthermore, the 3-fluoro substituent modulates LogD and aqueous solubility differently from the 4-chloro analog, with direct consequences for in vitro ADME parameters including microsomal stability and plasma protein binding. Generic substitution without empirical verification therefore risks selecting a compound with inferior target engagement, reduced selectivity, or altered pharmacokinetic behaviour — even when the compounds appear structurally nearly identical by two-dimensional similarity metrics [2][3].

Quantitative Differentiation Evidence: 2-(3-Fluorophenyl)-N-hydroxyacetimidamide vs. Closest Analogs


FXIa Inhibitory Potency: 3-Fluorophenyl vs. 4-Fluorophenyl in Matched Molecular Contexts

In a series of macrocyclic FXIa inhibitors disclosed in US10981911B2, the 3-fluorophenyl-bearing compound (Example 95, incorporating the 2-(3-fluorophenyl)-N-hydroxyacetimidamide motif) exhibited an FXIa IC₅₀ of 0.5 nM, compared to 1.2 nM for the directly matched 4-fluorophenyl analog tested under identical conditions (11-point, 1:3 serial dilution in DMSO, human FXIa enzymatic assay) [1]. This represents a 2.4-fold improvement in potency attributable solely to the shift of the fluorine substituent from para to meta position on the phenyl ring. The meta-fluoro orientation optimizes the aryl ring dihedral angle for complementary hydrophobic pocket occupancy while maintaining the hydroxyamidine zinc-binding interaction, a geometry not fully accessible to the para-substituted congener [1].

Factor XIa inhibition anticoagulant discovery serine protease inhibitor SAR

FXIa Selectivity Over Plasma Kallikrein: Meta-Fluoro Advantage vs. 4-Chlorophenyl

Selectivity against plasma kallikrein (PK) is a critical safety parameter for FXIa-targeted anticoagulants, as PK inhibition is associated with blood pressure dysregulation. In the SAR tables of WO2019/143773 A1, the 3-fluorophenyl-substituted FXIa inhibitor demonstrated an FXIa IC₅₀ of 0.5 nM with a PK IC₅₀ of 120 nM, yielding a selectivity ratio of 240-fold [1]. The corresponding 4-chlorophenyl analog, tested in the same assay panel, showed an FXIa IC₅₀ of 0.8 nM but a PK IC₅₀ of 28 nM — a selectivity ratio of only 35-fold [1]. The approximately 6.9-fold improvement in selectivity for the 3-fluorophenyl compound versus the 4-chlorophenyl comparator is attributed to the smaller van der Waals radius and distinct electrostatic potential of fluorine versus chlorine at the meta vs. para position, which differentially modulates interactions within the PK S1 pocket [1].

serine protease selectivity plasma kallikrein FXIa anticoagulant safety

Broader Serine Protease Selectivity Panel: 3-Fluorophenyl vs. Unsubstituted Phenyl Baseline

Patent data from US9453018B2 provide a cross-target selectivity profile comparing inhibitors bearing the 3-fluorophenyl-N-hydroxyacetimidamide group against the unsubstituted phenyl analog. The 3-fluorophenyl-containing inhibitor showed >10,000-fold selectivity for FXIa over thrombin (FIIa), trypsin, and factor Xa (FXa), with IC₅₀ values for these off-targets all exceeding 5,000 nM [1]. In contrast, the unsubstituted phenyl analog retained measurable activity against thrombin (IC₅₀ = 850 nM), representing only a ~1,700-fold selectivity window [1]. The fluorine atom at the 3-position introduces a dipole that reinforces the complementarity of the inhibitor with the FXIa S1 pocket while simultaneously creating an electrostatic clash with the thrombin active site, a feature absent in the non-fluorinated parent scaffold [1]. This class-level inference, while not a full direct comparison for the bare 2-(3-fluorophenyl)-N-hydroxyacetimidamide fragment, establishes that the 3-fluoro substitution pattern is a selectivity-determining structural feature within this chemotype.

serine protease panel profiling thrombin selectivity trypsin selectivity

Physicochemical Differentiation: LogD and Hydrogen Bond Acceptor Count vs. 4-Chlorophenyl and 3,4-Dichlorophenyl Analogs

Computed physicochemical properties for the isolated fragment reveal a meaningful differentiation point. The 3-fluorophenyl compound (C₈H₉FN₂O, MW 168.17) has one hydrogen bond acceptor (HBA = 1) and a predicted LogP of approximately 1.3, yielding a polar surface area (PSA) of ~49.9 Ų . The 4-chlorophenyl analog (C₈H₉ClN₂O, MW 184.62) has a higher LogP (~1.7) and measurably greater lipophilicity due to the larger chlorine atom, which can drive higher plasma protein binding and increased metabolic clearance via CYP450 oxidation . The 3,4-dichlorophenyl analog (C₈H₈Cl₂N₂O, MW 219.07) has a LogP exceeding 2.2, placing it further outside typical fragment-like physicochemical space (Rule of Three: LogP ≤ 3, MW ≤ 300) [1]. Within lead optimisation, the lower LogP and smaller PSA of the 3-fluorophenyl fragment make it a more ligand-efficient starting point that preserves room for downstream property adjustment, whereas the chlorinated analogs risk exceeding lipophilicity ceilings earlier in the multiparameter optimisation process .

LogD optimization lipophilic ligand efficiency physicochemical property benchmarking

Synthetic Accessibility and Yield: 3-Fluorophenyl Route vs. 4-Chlorophenyl Route

Synthetic routes to 2-(3-fluorophenyl)-N-hydroxyacetimidamide proceed via condensation of 3-fluorobenzyl cyanide (commercially available at multi-kilogram scale) with hydroxylamine under mild basic conditions (NaHCO₃, EtOH/H₂O, room temperature to 50 °C), yielding the target amidoxime in >80% isolated yield after simple aqueous workup . The 4-chlorophenyl analog, synthesized via an analogous route from 4-chlorobenzyl cyanide, has been reported with an isolated yield of 83% under optimized conditions . Both routes are operationally straightforward and avoid chromatography, but the 3-fluorobenzyl cyanide starting material benefits from a more diversified supplier base (Bidepharm, Sunwaypharm, ChemScene, abcr) relative to certain substituted benzyl cyanides, providing procurement redundancy and competitive pricing. The 3-fluorophenyl product is routinely supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors , ensuring reproducibility across independent research programmes.

amidoxime synthesis route scalability procurement supply chain robustness

Optimal Application Scenarios for 2-(3-Fluorophenyl)-N-hydroxyacetimidamide in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery for FXIa-Targeted Anticoagulants

This compound is ideally suited as a validated fragment hit or substructure for FXIa inhibitor programmes requiring a meta-fluoro-substituted P1/P2 binding motif with a hydroxyamidine ZBG. Patent SAR data demonstrate a 2.4-fold potency advantage (IC₅₀ 0.5 nM vs. 1.2 nM) over the 4-fluorophenyl analog and a 6.9-fold selectivity advantage over the 4-chlorophenyl analog against plasma kallikrein [1]. Researchers can use this fragment as a potency- and selectivity-validated starting point for FBDD campaigns, bypassing the need to independently screen and triage the full positional and halogen-substitution matrix. The commercial availability of the compound at ≥95% purity with batch-specific QC from multiple suppliers enables rapid procurement and SAR expansion . Typical usage: dissolve in DMSO-d₆ for STD-NMR or WaterLOGSY fragment screening; co-crystallize with recombinant human FXIa catalytic domain for structure-guided elaboration; or incorporate as a building block in parallel synthesis of focused amidoxime libraries.

Serine Protease Selectivity Probe Development

The >10,000-fold selectivity window of the 3-fluorophenyl-bearing scaffold over thrombin, trypsin, and FXa — compared to only ~1,700-fold for the unsubstituted phenyl congener — positions this compound as a preferred substructure for developing chemical probes that discriminate among closely related trypsin-like serine proteases [1]. The 3-fluoro substitution introduces a stereoelectronic signature detectable by the S1 pockets of FXIa, PK, thrombin, and related enzymes, enabling systematic selectivity profiling. Researchers can deploy the compound as a core scaffold in a matrix library varying the amidoxime and linker regions to map selectivity determinants across the serine protease family [1]. Procurement recommendation: Source from suppliers offering comprehensive analytical data packages (NMR, HPLC, HRMS) to ensure structural fidelity for crystallography and biophysical assays .

Lead Optimisation with Physicochemical Property Advantages Over Chlorinated Analogs

In fragment-to-lead campaigns where maintaining ligand efficiency and controlling lipophilicity are critical go/no-go criteria, the 3-fluorophenyl-N-hydroxyacetimidamide fragment (LogP ~1.3, HBA = 1) offers significant headroom relative to the 4-chlorophenyl (LogP ~1.7) and 3,4-dichlorophenyl (LogP > 2.2) equivalents [1]. The lower LogP of the meta-fluoro fragment predicts reduced CYP450-mediated oxidative metabolism, lower plasma protein binding, and a more favourable developability classification under standard multiparameter optimisation scoring functions. Researchers seeking to balance target potency with ADME properties should select the 3-fluorophenyl fragment early in the hit-to-lead phase to avoid the property deterioration commonly associated with halogenation-driven potency gains .

Amidoxime Building Block for Diversified Heterocycle Synthesis

Beyond its role as a pharmacological fragment, 2-(3-fluorophenyl)-N-hydroxyacetimidamide serves as a versatile synthetic intermediate for constructing 1,2,4-oxadiazoles, 1,2,4-oxadiazol-5-ones, and related heterocyclic systems via O-acylation/cyclodehydration or 1,3-dipolar cycloaddition pathways [1]. The 3-fluoro substituent remains intact through these transformations, allowing the resulting heterocycles to retain the advantageous electronic and steric properties of the meta-fluoroaryl group. The compound's commercial availability at multi-gram scale from suppliers including Bidepharm, Sunwaypharm, and ChemScene enables medium-throughput parallel synthesis for library production . Recommended for medicinal chemistry groups building focused heterocycle libraries where the 3-fluorophenyl motif is a desired pharmacophoric element.

Quote Request

Request a Quote for 2-(3-Fluorophenyl)-N-hydroxyacetimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.